Phthalic anhydride-4-boronic acid pinacol ester
Overview
Description
Phthalic anhydride-4-boronic acid pinacol ester is a chemical compound with the molecular formula C14H15BO5 and a molecular weight of 274.08 g/mol . It is commonly used in research settings, particularly in the field of organic chemistry. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Phthalic anhydride-4-boronic acid pinacol ester can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with boronic acid pinacol ester under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Phthalic anhydride-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the anhydride group to a diol or other reduced forms.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
Phthalic anhydride-4-boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require biaryl or substituted alkene structures.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in the study of biological pathways and the development of biochemical assays.
Mechanism of Action
The mechanism of action of phthalic anhydride-4-boronic acid pinacol ester primarily involves its role in Suzuki-Miyaura coupling reactions. The reaction mechanism includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phthalic anhydride-4-boronic acid pinacol ester can be compared with other boronic acid pinacol esters, such as:
4-Aminophenylboronic acid pinacol ester: Used in the preparation of substituted benzopyranones.
4-Pyrazoleboronic acid pinacol ester: Used in the synthesis of inhibitors for therapeutic enzymes and kinases.
Allylboronic acid pinacol ester: Used in the synthesis of macrocyclic cyclophane derivatives.
This compound is unique due to its specific structure, which allows for the formation of phthalic acid derivatives and its versatility in various chemical reactions .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO5/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)12(17)18-11(9)16/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZHKYHKEHKTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675346 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849677-21-0 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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